Cas no 898415-01-5 (N'-{2-1-(benzenesulfonyl)piperidin-2-ylethyl}-N-2-(1H-indol-3-yl)ethylethanediamide)

N'-{2-1-(benzenesulfonyl)piperidin-2-ylethyl}-N-2-(1H-indol-3-yl)ethylethanediamide structure
898415-01-5 structure
Product Name:N'-{2-1-(benzenesulfonyl)piperidin-2-ylethyl}-N-2-(1H-indol-3-yl)ethylethanediamide
CAS No:898415-01-5
MF:C25H30N4O4S
MW:482.595104694366
CID:6159001
PubChem ID:16829676
Update Time:2025-07-09

N'-{2-1-(benzenesulfonyl)piperidin-2-ylethyl}-N-2-(1H-indol-3-yl)ethylethanediamide Chemical and Physical Properties

Names and Identifiers

    • N'-{2-1-(benzenesulfonyl)piperidin-2-ylethyl}-N-2-(1H-indol-3-yl)ethylethanediamide
    • N1-(2-(1H-indol-3-yl)ethyl)-N2-(2-(1-(phenylsulfonyl)piperidin-2-yl)ethyl)oxalamide
    • N'-{2-[1-(benzenesulfonyl)piperidin-2-yl]ethyl}-N-[2-(1H-indol-3-yl)ethyl]ethanediamide
    • AKOS024660910
    • F2571-0051
    • 898415-01-5
    • N-[2-[1-(benzenesulfonyl)piperidin-2-yl]ethyl]-N'-[2-(1H-indol-3-yl)ethyl]oxamide
    • Inchi: 1S/C25H30N4O4S/c30-24(26-15-13-19-18-28-23-12-5-4-11-22(19)23)25(31)27-16-14-20-8-6-7-17-29(20)34(32,33)21-9-2-1-3-10-21/h1-5,9-12,18,20,28H,6-8,13-17H2,(H,26,30)(H,27,31)
    • InChI Key: SBUUQRYKSNGHEN-UHFFFAOYSA-N
    • SMILES: S(C1C=CC=CC=1)(N1CCCCC1CCNC(C(NCCC1=CNC2C=CC=CC1=2)=O)=O)(=O)=O

Computed Properties

  • Exact Mass: 482.19877662g/mol
  • Monoisotopic Mass: 482.19877662g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 34
  • Rotatable Bond Count: 8
  • Complexity: 793
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.4
  • Topological Polar Surface Area: 120Ų

N'-{2-1-(benzenesulfonyl)piperidin-2-ylethyl}-N-2-(1H-indol-3-yl)ethylethanediamide Pricemore >>

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Additional information on N'-{2-1-(benzenesulfonyl)piperidin-2-ylethyl}-N-2-(1H-indol-3-yl)ethylethanediamide

Research Brief on N'-{2-1-(benzenesulfonyl)piperidin-2-ylethyl}-N-2-(1H-indol-3-yl)ethylethanediamide (CAS: 898415-01-5)

In recent years, the compound N'-{2-1-(benzenesulfonyl)piperidin-2-ylethyl}-N-2-(1H-indol-3-yl)ethylethanediamide (CAS: 898415-01-5) has garnered significant attention in the field of chemical biology and medicinal chemistry. This molecule, characterized by its unique structural features, has been the subject of various studies aimed at exploring its potential therapeutic applications. The presence of both a benzenesulfonylpiperidine moiety and an indole-ethylenediamide group suggests possible interactions with biological targets such as enzymes or receptors, making it a promising candidate for drug development.

Recent research has focused on elucidating the pharmacological properties and mechanisms of action of this compound. Studies have demonstrated its potential as an inhibitor of specific protein-protein interactions (PPIs) or enzymatic activities, which are often implicated in disease pathways. For instance, preliminary in vitro assays have shown that 898415-01-5 exhibits moderate to high binding affinity towards certain kinases and GPCRs, highlighting its versatility as a scaffold for further optimization. Additionally, molecular docking simulations have provided insights into the binding modes and key interactions at the atomic level, facilitating structure-activity relationship (SAR) studies.

One of the most notable findings is the compound's ability to modulate signaling pathways involved in inflammation and cancer. In a 2023 study published in the Journal of Medicinal Chemistry, researchers reported that 898415-01-5 effectively suppressed the activation of NF-κB, a transcription factor central to inflammatory responses. This effect was observed in both cell-based assays and animal models, suggesting its potential as an anti-inflammatory agent. Furthermore, the compound demonstrated selective cytotoxicity against certain cancer cell lines, with minimal effects on normal cells, indicating a favorable therapeutic window.

The synthesis and optimization of 898415-01-5 have also been a focal point of recent investigations. Advances in synthetic methodologies have enabled the production of analogs with improved pharmacokinetic properties, such as enhanced solubility and metabolic stability. For example, a 2024 study in ACS Chemical Biology detailed a streamlined synthetic route that reduced the number of steps while maintaining high yields. These developments are critical for advancing the compound into preclinical and clinical stages, where drug-like properties are paramount.

Despite these promising results, challenges remain in the development of 898415-01-5 as a therapeutic agent. Issues such as off-target effects, bioavailability, and potential toxicity need to be addressed through rigorous preclinical testing. Ongoing research is exploring strategies to mitigate these limitations, including the design of prodrugs and the use of targeted delivery systems. Collaborative efforts between academia and industry are expected to accelerate the translation of these findings into viable drug candidates.

In conclusion, N'-{2-1-(benzenesulfonyl)piperidin-2-ylethyl}-N-2-(1H-indol-3-yl)ethylethanediamide (CAS: 898415-01-5) represents a compelling case study in the intersection of chemical biology and drug discovery. Its multifaceted pharmacological profile and synthetic tractability make it a valuable tool for understanding disease mechanisms and developing novel therapeutics. Future research will likely focus on expanding its applications, optimizing its properties, and advancing it through the drug development pipeline.

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